![molecular formula C5H11NO3 B13524184 Methyl 3-amino-4-hydroxybutanoate](/img/structure/B13524184.png)
Methyl 3-amino-4-hydroxybutanoate
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Overview
Description
Methyl 3-amino-4-hydroxybutanoate: is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the third carbon and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-amino-4-oxobutanoate.
Reduction: The amino group can be reduced to form a primary amine, yielding methyl 3-amino-4-hydroxybutane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Methyl 3-amino-4-oxobutanoate.
Reduction: Methyl 3-amino-4-hydroxybutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-hydroxybutanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may also be used as a substrate in enzymatic assays to investigate the activity of specific enzymes.
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as a substrate or inhibitor, depending on the context of its use.
Comparison with Similar Compounds
Methyl 3-amino-4-oxobutanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Methyl 3-amino-4-hydroxybutane: A reduced derivative with a primary amine group.
Methyl 4-amino-3-hydroxybutanoate: An isomer with the amino and hydroxyl groups swapped.
Uniqueness: Methyl 3-amino-4-hydroxybutanoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 3-amino-4-hydroxybutanoate, a compound of significant interest in medicinal chemistry and biological research, exhibits various biological activities that are crucial for understanding its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C5H11N1O3
- Functional Groups : Contains an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3).
These functional groups facilitate its interaction with various biological targets, enhancing its utility in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for enzymes involved in metabolic pathways. This compound can participate in several biochemical reactions:
- Enzyme Interactions : The amino and hydroxyl groups allow for hydrogen bonding with enzymes, potentially modulating their activity.
- Metabolic Pathways : It is involved in the synthesis of biologically active metabolites that can influence cellular processes such as growth, differentiation, and apoptosis .
1. Antithrombotic Properties
This compound has been linked to the synthesis of selective thrombin inhibitors, which are crucial for regulating blood clotting processes. Thrombin inhibitors derived from this compound have shown promise in preventing thrombosis-related conditions .
2. Modulation of Cellular Processes
Research indicates that this compound may influence various cellular processes by modulating enzyme activity and gene expression related to cell growth and differentiation. For example, it has been studied for its effects on cancer cell lines, where it exhibited potential anti-proliferative effects .
Study on Thrombin Inhibition
A study demonstrated the synthesis of selective thrombin inhibitors from this compound derivatives. These inhibitors showed significant efficacy in vitro, suggesting potential therapeutic applications in managing thrombotic disorders .
Metabolomics Research
In a metabolomics study, this compound was identified as a key metabolite influencing cardiovascular disease outcomes. The study highlighted its role in metabolic pathways associated with heart health, emphasizing its importance in epidemiological studies .
Data Table: Comparison of Biological Activities
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antithrombotic | Inhibition of thrombin | Treatment of thrombotic disorders |
Anti-cancer | Modulation of cell growth | Cancer therapy development |
Enzyme modulation | Interaction with metabolic enzymes | Drug development and metabolic studies |
Research Findings
Recent studies have elucidated the following key findings regarding this compound:
- Synthesis Pathways : The compound can be synthesized through various chemical reactions involving oxidation and substitution methods .
- Biological Evaluation : Its derivatives have been evaluated for biological activity, revealing promising results in both antithrombotic and anticancer applications .
- Metabolic Impact : Investigations into its role in metabolic pathways have shown that it can serve as a precursor for important metabolites involved in disease modulation .
Properties
IUPAC Name |
methyl 3-amino-4-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(6)3-7/h4,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQRVQSENYJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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